molecular formula C17H18N2OS B13993893 3-[(Morpholin-4-yl)methyl]-10H-phenothiazine CAS No. 85689-63-0

3-[(Morpholin-4-yl)methyl]-10H-phenothiazine

Cat. No.: B13993893
CAS No.: 85689-63-0
M. Wt: 298.4 g/mol
InChI Key: LEVLSVLYDSKBFH-UHFFFAOYSA-N
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Description

3-(morpholin-4-ylmethyl)-10H-phenothiazine is a chemical compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry. This compound features a morpholine group attached to the phenothiazine core, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(morpholin-4-ylmethyl)-10H-phenothiazine typically involves the Mannich reaction, which is a three-component condensation reaction. The reaction involves the condensation of phenothiazine, formaldehyde, and morpholine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of 3-(morpholin-4-ylmethyl)-10H-phenothiazine can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, continuous stirring, and precise temperature control to ensure consistent product quality. The crude product is typically purified by recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(morpholin-4-ylmethyl)-10H-phenothiazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(morpholin-4-ylmethyl)-10H-phenothiazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(morpholin-4-ylmethyl)-10H-phenothiazine involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit enzymes involved in cellular metabolism, leading to the accumulation of toxic metabolites and cell apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(morpholin-4-ylmethyl)-10H-phenothiazine is unique due to its phenothiazine core, which imparts distinct chemical and biological properties. The presence of the morpholine group enhances its solubility and bioavailability, making it a valuable compound for various applications .

Properties

CAS No.

85689-63-0

Molecular Formula

C17H18N2OS

Molecular Weight

298.4 g/mol

IUPAC Name

4-(10H-phenothiazin-3-ylmethyl)morpholine

InChI

InChI=1S/C17H18N2OS/c1-2-4-16-14(3-1)18-15-6-5-13(11-17(15)21-16)12-19-7-9-20-10-8-19/h1-6,11,18H,7-10,12H2

InChI Key

LEVLSVLYDSKBFH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=CC3=C(C=C2)NC4=CC=CC=C4S3

Origin of Product

United States

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